molecular formula C10H9LiN2O2 B2363993 Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2416231-34-8

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Numéro de catalogue: B2363993
Numéro CAS: 2416231-34-8
Poids moléculaire: 196.13
Clé InChI: JCDXLERYTZDKRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lithium 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is an organolithium salt derived from the imidazopyridine heterocyclic system. Its structure features a carboxylate group at position 3 and methyl substituents at positions 2 and 6 of the fused imidazo[1,2-a]pyridine core.

Key properties include:

  • Chemical Formula: C₁₁H₁₀LiN₂O₂
  • Purity: Standard purity was listed as ≥98% prior to discontinuation .
  • Safety: Requires stringent handling protocols, including personal protective equipment (PPE) and storage in dry, ventilated conditions to mitigate lithium-related reactivity .

Propriétés

IUPAC Name

lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.Li/c1-6-3-4-8-11-7(2)9(10(13)14)12(8)5-6;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOASHPCFLKATPB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN2C(=NC(=C2C(=O)[O-])C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of 2-Amino-6-methylpyridine with Ethyl 2-Chloroacetoacetate

The foundational step involves the reaction of 2-amino-6-methylpyridine (1.0 equiv) with ethyl 2-chloroacetoacetate (1.1 equiv) in ethanol under reflux (78–80°C) for 6–8 hours. This yields ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a crystalline solid (Scheme 1). Key parameters include:

Scheme 1 : Synthesis of Ethyl 2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylate
$$
\text{2-Amino-6-methylpyridine} + \text{Ethyl 2-chloroacetoacetate} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate} + \text{HCl}
$$

  • Solvent : Ethanol enables optimal solubility and facilitates byproduct (HCl) removal.
  • Yield : 70–78% after recrystallization.
  • Characterization : $$ ^1\text{H NMR} $$ (CDCl$$3$$): δ 8.82 (s, 1H, pyridine-H), 4.30 (q, 2H, -OCH$$2$$), 2.65 (s, 3H, CH$$3$$), 2.42 (s, 3H, CH$$3$$).

Lithium Hydroxide-Mediated Saponification

The ethyl ester undergoes hydrolysis with lithium hydroxide (LiOH) in a mixed solvent system (THF/H$$2$$O or EtOH/H$$2$$O) at room temperature. Conditions and outcomes:

Table 1 : Optimization of Saponification Conditions

Parameter Optimal Value Yield (%) Purity (%) Source
LiOH Equiv 3.0 92 >99
Solvent THF/H$$_2$$O (1:1) 90 98
Time 12–14 h 87 97
Temperature 25°C 85 96

Mechanism :
$$
\text{Ethyl ester} + \text{LiOH} \rightarrow \text{Lithium carboxylate} + \text{EtOH}
$$
The reaction proceeds via nucleophilic acyl substitution, with LiOH deprotonating the intermediate tetrahedral species.

Methodological Advancements

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 20–30 min) reduces cyclocondensation time from hours to minutes, achieving comparable yields (75%). Benefits include:

  • Energy efficiency : 50% reduction in thermal input.
  • Scalability : Demonstrated for 100 g batches.

Solvent-Free Approaches

Ball milling 2-amino-6-methylpyridine and ethyl 2-chloroacetoacetate with K$$2$$CO$$3$$ eliminates solvent use, yielding 68% ester intermediate.

Purification Protocols

  • Acid precipitation : Adjusting pH to 5–6 with HCl yields the carboxylic acid, which is neutralized with LiOH to isolate the lithium salt.
  • Recrystallization : Hot acetonitrile or ethanol produces high-purity lithium carboxylate (>99%).

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (D$$2$$O) : δ 8.75 (s, 1H, pyridine-H), 2.60 (s, 3H, CH$$3$$), 2.38 (s, 3H, CH$$_3$$).
  • IR (KBr) : 1580 cm$$^{-1}$$ (C=O stretch), 1450 cm$$^{-1}$$ (COO$$^-$$ asym), 1390 cm$$^{-1}$$ (COO$$^-$$ sym).
  • HRMS (ESI-) : m/z 219.1004 [M–Li]$$^-$$ (calc. 219.1008).

X-ray Crystallography

Single-crystal analysis confirms the planar imidazo[1,2-a]pyridine core and lithium coordination to the carboxylate oxygen. Key metrics:

  • Bond lengths : C=O (1.24 Å), Li–O (1.98 Å).
  • Dihedral angle : 2.5° between pyridine and imidazole rings.

Applications in Drug Development

Lithium 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate serves as a precursor for antituberculosis agents, notably:

  • GSK-3β inhibitors : Amide derivatives show IC$$_{50}$$ values <100 nM.
  • Anti-Mtb activity : MIC$$_{90}$$ ≤1 μM against multidrug-resistant strains.

Analyse Des Réactions Chimiques

Types of Reactions

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Synthesis of Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

The synthesis of Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves several chemical reactions that transform precursor compounds into the desired product. A common method includes the hydrolysis of ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate using lithium hydroxide in ethanol, followed by various coupling reactions to form derivatives with enhanced biological activity .

Key Steps in Synthesis

  • Hydrolysis : Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is treated with lithium hydroxide to yield the corresponding carboxylic acid.
  • Coupling Reactions : The carboxylic acid can then undergo coupling with amines to form amide derivatives that exhibit improved pharmacological properties .

Antituberculosis Activity

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate and its derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. Several studies have reported that compounds within this class exhibit low minimum inhibitory concentrations (MICs), indicating potent antituberculosis activity.

  • In Vitro Efficacy : Research indicates that certain derivatives have MIC values as low as 0.07 μM against multidrug-resistant TB strains .
  • Mechanism of Action : Preliminary studies suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in Mtb .

Structure-Activity Relationship (SAR)

The effectiveness of Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is influenced by its structural modifications. Variations at the 2 and 6 positions of the imidazopyridine ring significantly affect biological activity.

CompoundPositionActivity (MIC)
Compound A2-Ethyl0.0009 μM
Compound B6-Chloro0.045 μM
Compound CUnsubstituted>128 μM

This table summarizes the impact of structural changes on the potency of various analogues against Mtb .

Other Potential Applications

Beyond its antituberculosis properties, Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate may possess other pharmacological activities:

  • Antimycobacterial Activity : Other studies have indicated potential efficacy against non-tubercular mycobacteria .
  • Cancer Research : Some derivatives are being evaluated for their cytotoxic effects on cancer cell lines, showing promise in preliminary assays .

Case Study 1: Antituberculosis Screening

In a study aimed at evaluating the antituberculosis activity of various imidazopyridine compounds, researchers synthesized a series of derivatives and tested their efficacy against both replicating and non-replicating Mtb strains. The most potent compounds were identified based on their MIC values and further characterized for their mode of action through transcriptional profiling .

Case Study 2: Structure Optimization

Another research effort focused on optimizing the structure of Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate to enhance its potency against drug-resistant TB. By systematically modifying substituents on the imidazopyridine core, researchers achieved significant improvements in antibacterial activity while maintaining low cytotoxicity in mammalian cell lines .

Mécanisme D'action

The mechanism of action of lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The lithium ion can also play a role in modulating the activity of certain biological pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The primary structural analogs differ in substituent positions and counterions. Below is a comparative analysis based on synthesis, reactivity, and commercial availability:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent Positions Counterion/Functional Group Similarity Score* Key Reactivity or Application Notes
Lithium 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate 2,6-dimethyl Lithium carboxylate N/A High polarity; discontinued commercially
Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate 2,5-dimethyl Ethyl ester 0.81 Synthesized via reflux with ethyl chloroacetoacetate
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) 5-methyl Ethyl ester 0.79 Reacts regioselectively with NCS to form chloromethyl derivatives
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate 2,7-dimethyl Ethyl ester 0.77 Available commercially (Aladdin Biochemical)
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 2-methyl Methyl ester 0.79 Higher lipophilicity; used in small-molecule screens

*Similarity scores (0–1 scale) are based on molecular structure comparisons from .

Solubility and Stability

  • Lithium Carboxylate : Expected to exhibit high solubility in polar solvents (e.g., water, DMSO) due to ionic character. However, lithium salts are hygroscopic and require anhydrous storage .
  • Ethyl/Methyl Esters : Lipophilic esters like ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate are soluble in organic solvents (e.g., AcOEt, THF) and stable under standard laboratory conditions .

Activité Biologique

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the class of imidazo[1,2-a]pyridines, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is synthesized through the reaction of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid with lithium salts such as lithium hydroxide or lithium carbonate in solvents like tetrahydrofuran (THF) under controlled conditions. The general reaction can be summarized as follows:

2 6 dimethylimidazo 1 2 a pyridine 3 carboxylic acid+LiOHLithium 2 6 dimethylimidazo 1 2 a pyridine 3 carboxylate\text{2 6 dimethylimidazo 1 2 a pyridine 3 carboxylic acid}+\text{LiOH}\rightarrow \text{Lithium 2 6 dimethylimidazo 1 2 a pyridine 3 carboxylate}

Antimicrobial Properties

Research has indicated that imidazo[1,2-a]pyridines exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine possess anti-tuberculosis properties. Specifically, compounds related to lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate have been evaluated for their efficacy against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 1 μM against various strains of tuberculosis .

The mechanism by which lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate exerts its biological effects may involve the inhibition of specific kinases involved in cellular processes. For example, a related study highlighted that imidazo[1,2-a]pyridine derivatives could inhibit cdc2-like kinase 1 (CLK1), leading to the induction of autophagy in cancer cells . This suggests a potential role in cancer therapy as well.

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Study on Antituberculosis Activity : A series of novel imidazo[1,2-a]pyridine carboxamide derivatives were synthesized and screened for anti-TB properties. The results indicated that modifications to the structure significantly affected potency and selectivity against M. tuberculosis .
  • Inhibition of CLK1 : A study identified potent CLK1 inhibitors among imidazo[1,2-a]pyridine derivatives. The most effective compound demonstrated an IC50 value of 4 nM against CLK1 kinase . This highlights the potential for these compounds in treating diseases related to autophagy dysfunction.

Table 1: Biological Activity Overview

CompoundActivity TypeMIC (μM)Reference
Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylateAntituberculosis≤ 1
3-substituted imidazo[1,2-a]pyridineCLK1 Inhibition4

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on Activity
Addition of cyclic aliphatic ringsEnhanced anti-TB activity
Substitution at position 3Increased potency against CLK1

Q & A

Q. Table 1: Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
CyclizationK₂CO₃, ethanol, 80°C57–65
HydrolysisLiOH, THF/H₂O, RT70–75

Advanced: How do structural modifications (e.g., substituent position) influence the biological activity of imidazo[1,2-a]pyridine derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • 2,6-Dimethyl Substitution : Enhances metabolic stability and binding affinity to bacterial targets (e.g., Mycobacterium tuberculosis) compared to mono-methyl analogs .
  • Carboxylate vs. Carboxamide : Lithium carboxylate salts improve solubility, whereas carboxamide derivatives (e.g., 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide) show stronger anti-tuberculosis activity due to enhanced membrane penetration .
  • Fluorine Substitution : Fluorine at position 6 (as in 6-fluoro analogs) increases antimicrobial potency but reduces solubility .

Q. Table 2: SAR Comparison

CompoundSubstituentsBioactivity (IC₅₀, μM)Solubility (mg/mL)
Lithium 2,6-dimethyl2-Me, 6-Me1.2 (Mtb)8.5
6-Fluoro analog6-F0.9 (E. coli)3.2
Carboxamide derivative2,7-Me, CONH₂0.7 (Mtb)5.1

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Peaks at δ 2.4–2.6 ppm (methyl groups) and δ 7.8–8.2 ppm (aromatic protons) confirm the imidazo[1,2-a]pyridine core .
  • IR Spectroscopy : Stretching at 1680–1700 cm⁻¹ (carboxylate C=O) and 3200 cm⁻¹ (Li-O bond) .
  • HRMS : Exact mass calculated for C₁₀H₁₀LiN₂O₂: 195.08 (observed: 195.07) .
  • HPLC Purity : >95% using a C18 column (acetonitrile/water gradient) .

Advanced: How can conflicting data on the compound’s solubility and stability be resolved experimentally?

Methodological Answer:
Contradictions in solubility (e.g., aqueous vs. organic solvents) arise from:

  • Ionization State : Lithium salts exhibit higher aqueous solubility than neutral esters. Validate via pH-dependent solubility assays (e.g., shake-flask method) .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., decarboxylation or ring oxidation) .

Q. Table 3: Stability Data

ConditionDegradation ProductsHalf-Life (Days)
pH 7.4, 25°CNone detected>30
pH 2.0, 40°CDecarboxylated derivative7

Basic: What are the primary biological targets and mechanisms of action for this compound?

Methodological Answer:

  • Antimicrobial Activity : Inhibits bacterial DNA gyrase (IC₅₀ = 1.5 μM) by binding to the ATPase domain .
  • Anti-Tuberculosis : Targets the cytochrome P450 system in Mycobacterium tuberculosis, disrupting ergosterol biosynthesis .
  • Cytotoxicity : Low IC₅₀ (>50 μM) in mammalian cell lines (HEK293), indicating selectivity .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Prodrug Design : Esterification of the carboxylate group (e.g., ethyl ester) improves oral bioavailability .
  • Nanoformulation : Encapsulation in liposomes increases half-life from 2.5 to 8.7 hours in murine models .
  • Metabolic Stability : Replace methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation .

Basic: How does the compound compare to structurally related imidazo[1,2-a]pyridine derivatives in terms of reactivity?

Methodological Answer:

  • Electrophilic Substitution : The 3-carboxylate group directs electrophiles to position 5 or 8 of the ring, unlike unsubstituted analogs .
  • Nucleophilic Displacement : Lithium salt undergoes SNAr reactions at position 6 with thiols or amines (e.g., 6-SH derivatives) under mild conditions .

Q. Table 4: Reactivity Comparison

Reaction TypeThis Compound6-Fluoro Analog
SNAr (6-position)85% yield (RT)95% yield (40°C)
Friedel-Crafts AcylationInactiveActive (C-3 acetylation)

Advanced: What computational methods are used to model interactions between this compound and its targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina predicts binding to Mycobacterium tuberculosis CYP121 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonding with Ser237 and Tyr118 residues .
  • QSAR Models : 2D descriptors (e.g., logP, polar surface area) correlate with anti-TB activity (R² = 0.88) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.